molecular formula C9H19N3O2S B13340723 2-Isopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide

2-Isopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No.: B13340723
M. Wt: 233.33 g/mol
InChI Key: DDWQWCZTYWIBNN-UHFFFAOYSA-N
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Description

2-Isopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound that contains a thiadiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide typically involves the reaction of isopropylamine with a suitable thiadiazolidine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. Purification steps such as crystallization or chromatography may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiadiazolidine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazolidine derivatives.

Scientific Research Applications

2-Isopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide
  • 5-(Pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide

Uniqueness

2-Isopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide is unique due to the presence of both isopropyl and pyrrolidinyl groups, which may confer distinct chemical and biological properties compared to other thiadiazolidine derivatives.

Properties

Molecular Formula

C9H19N3O2S

Molecular Weight

233.33 g/mol

IUPAC Name

2-propan-2-yl-5-pyrrolidin-3-yl-1,2,5-thiadiazolidine 1,1-dioxide

InChI

InChI=1S/C9H19N3O2S/c1-8(2)11-5-6-12(15(11,13)14)9-3-4-10-7-9/h8-10H,3-7H2,1-2H3

InChI Key

DDWQWCZTYWIBNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(S1(=O)=O)C2CCNC2

Origin of Product

United States

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